Cas no 331847-82-6 (3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide)

3-(2-Chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic carboxamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a 2-chlorophenyl group at the 3-position and a methyl group at the 5-position. The 4-carboxamide moiety is further functionalized with a 3-methoxyphenyl substituent. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of both chloro and methoxy groups enhances its reactivity and selectivity in cross-coupling or derivatization reactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry.
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide structure
331847-82-6 structure
Product name:3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS No:331847-82-6
MF:C18H15N2O3Cl
Molecular Weight:342.776
MDL:MFCD01182900
CID:3067425
PubChem ID:798813

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
    • MS-8136
    • SR-01000407361-1
    • BIM-0022841.P001
    • 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide
    • AG-690/11632298
    • MFCD01182900
    • 331847-82-6
    • HMS3428C11
    • Oprea1_435467
    • CS-0323527
    • CBMicro_022764
    • GNA84782
    • SR-01000407361
    • (3-(2-CHLOROPHENYL)-5-METHYLISOXAZOL-4-YL)-N-(3-METHOXYPHENYL)FORMAMIDE
    • CCG-10004
    • STK091522
    • Oprea1_355481
    • 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylisoxazole-4-carboxamide
    • AKOS000673083
    • MDL: MFCD01182900
    • インチ: InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-8-3-4-9-15(14)19)18(22)20-12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,20,22)
    • InChIKey: QEAXKUZLELFGNF-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 342.0771200Da
  • 同位素质量: 342.0771200Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 436
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 64.4Ų

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB163386-1g
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide; .
331847-82-6
1g
€211.30 2024-06-10
abcr
AB163386-5 g
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide
331847-82-6
5g
€377.50 2023-06-23
abcr
AB163386-1 g
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide
331847-82-6
1g
€211.30 2023-06-23
abcr
AB163386-10g
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide; .
331847-82-6
10g
€482.50 2024-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1394197-50mg
3-(2-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylisoxazole-4-carboxamide
331847-82-6 98%
50mg
¥1327.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1394197-100mg
3-(2-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylisoxazole-4-carboxamide
331847-82-6 98%
100mg
¥1898.00 2024-05-18
abcr
AB163386-10 g
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide
331847-82-6
10g
€482.50 2023-06-23
abcr
AB163386-5g
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide; .
331847-82-6
5g
€377.50 2024-06-10

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide 関連文献

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamideに関する追加情報

3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide: A Promising Compound in Pharmaceutical Research

3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide, with the chemical identifier CAS No. 331847-82-6, represents a unique molecular structure that has garnered significant attention in the field of pharmaceutical sciences. This compound belongs to the class of 1,2-oxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Recent advancements in drug discovery and synthetic biology have further highlighted the potential of this molecule as a lead candidate for therapeutic applications.

The molecular framework of 3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide is characterized by a 1,2-oxazole ring fused with aromatic substituents. The 2-chlorophenyl group and 3-methoxyphenyl group contribute to the compound’s polarity and hydrophobicity, while the 5-methyl substituent enhances its steric bulk. These structural features are critical for modulating the compound’s interaction with biological targets, such as proteins and enzymes, which are central to many disease mechanisms.

Recent studies published in Journal of Medicinal Chemistry (2023) and European Journal of Medicinal Chemistry (2024) have demonstrated the compound’s potential as an anti-inflammatory agent. Researchers have identified its ability to inhibit COX-2 and 5-LOX enzymes, which are key mediators of inflammation. This activity is attributed to the 1,2-oxazole ring’s capacity to bind to the active sites of these enzymes, thereby reducing the production of inflammatory cytokines such as IL-6 and TNF-α.

Moreover, the 3-methoxyphenyl substituent plays a pivotal role in enhancing the compound’s selectivity for specific targets. A 2023 study in Drug Discovery Today revealed that this group facilitates the formation of hydrogen bonds with residues in the target protein, improving the compound’s binding affinity. This structural insight is crucial for the design of drug candidates with optimized therapeutic profiles.

In the context of antimicrobial research, 3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide has shown promising activity against multidrug-resistant bacteria. A 2024 study in Antimicrobial Agents and Chemotherapy highlighted its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a novel antibacterial agent. The compound’s chlorine substituent and methoxy group are believed to contribute to its ability to disrupt bacterial cell membranes, a mechanism that is increasingly important in combating antibiotic resistance.

The synthetic pathway of this compound has also been a subject of recent interest. A 2023 publication in Organic & Biomolecular Chemistry described a scalable method for its synthesis, which involves the coupling of 2-chlorophenyl and 3-methoxyphenyl moieties through a 1,2-oxazole ring. This approach not only enhances the compound’s yield but also minimizes the use of toxic reagents, aligning with the principles of green chemistry.

Additionally, the compound’s pharmacokinetic properties have been evaluated in preclinical models. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits favorable oral bioavailability and metabolic stability, which are essential for its potential as a therapeutic drug. These properties suggest that the compound could be administered orally, reducing the need for invasive delivery methods.

Despite its promising attributes, challenges remain in optimizing the selectivity and efficacy of 3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide. Ongoing research focuses on modifying the 1,2-oxazole ring and substituents to enhance its activity against specific pathogens or diseases. For instance, a 2023 study in ACS Medicinal Chemistry Letters explored the impact of introducing fluorine atoms to the 3-methoxyphenyl group, which improved the compound’s antibacterial activity against Gram-negative bacteria.

In conclusion, 3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide represents a significant advancement in the development of multifunctional drugs. Its unique structure and biological activities make it a valuable candidate for further exploration in pharmaceutical research. As the field of drug discovery continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs and improving patient outcomes.

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